Tyrphostin 25 functions mainly as a competitive inhibitor at the substrate-binding site of protein tyrosine kinases, a class of compounds collectively known as tyrphostins [1]. Its structure is based on the natural product erbstatin [1]. The following diagram illustrates its primary mechanism of inhibiting EGFR signaling.
This compound inhibits EGFR autophosphorylation by competing with the substrate.
This compound has been used to investigate the role of tyrosine kinases in diverse cellular processes. Key findings demonstrate its effects across different cell types.
| Cell Type / System | Experimental Finding / Effect | Reference |
|---|---|---|
| General Mechanism | Cell-permeable, reversible, competitive inhibitor of protein tyrosine kinase (PTK) substrate binding. | [2] |
| Cultured Rat Hepatocytes | Inhibits endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM). | [2] |
| Small Cell Lung Cancer Cells | Obstructs neuropeptide and basal-stimulated growth. | [2] |
| Vascular Smooth Muscle Cells (Rat Aorta) | Inhibits ATP-stimulated DNA synthesis, cell proliferation, and Fos-protein expression. Does not inhibit ATP-induced Ca²⁺ influx or vasoconstriction. | [3] |
| Guinea-Pig Ventricular Myocytes | Activates Na⁺–Ca²⁺ exchanger (NCX) current, an effect linked to tyrosine kinase inhibition. | [4] |
| Human Leukemic Cell Lines | Induces apoptosis. | [2] |
| Glial Cells | Blocks induction of inducible NO synthase. | [2] |
Based on the search results, here is a generalized protocol for assessing this compound's effect on growth factor-stimulated phosphorylation, which you can adapt for various cell-based assays.
The diagram below outlines the key steps in a typical cell-based assay to evaluate the inhibitory effect of this compound.
General workflow for a cell-based tyrosine phosphorylation inhibition assay.
A key finding from 1994 indicates that Tyrphostin 23 and Tyrphostin 25 are chemically unstable [1]. The study reported that the observed inhibition of protein tyrosine kinase activity was related to the formation of more inhibitory breakdown products, suggesting that results obtained with these specific compounds must be interpreted with caution [1]. This inherent instability likely explains the scarcity of specific, follow-up studies using this compound for leptin signaling inhibition.
Subsequent research into leptin signaling has predominantly utilized other, more stable tyrphostin compounds. The table below summarizes the most relevant tyrphostins identified in leptin signaling studies:
| Inhibitor Name | Primary Target | Reported Role in Leptin Signaling | Key Experimental Findings |
|---|---|---|---|
| Tyrphostin AG490 | JAK2 | Inhibition | Blocked leptin + IL-1 induced nitric oxide production in chondrocytes; inhibited leptin-induced cytokine secretion from human B cells [2] [3]. |
| Tyrphostin B42 (AG 538) | Unknown Tyrosine Kinase | Unexpected Activation | Activated ATP-sensitive K+ channels in insulinoma cells, mimicking leptin's effect rather than inhibiting it [4]. |
| Tyrphostin 23 / 25 | General PTK Instability | Caution Advised | Found to be unstable, forming more inhibitory products; data requires careful interpretation [1]. |
Researchers have successfully used other tyrphostins, particularly AG490, to delineate the leptin signaling pathway. The following details from published protocols show how these tools are applied.
1. Inhibition of the JAK2/STAT3 Pathway The JAK2/STAT3 pathway is a primary signaling cascade activated by the leptin receptor [5] [6]. In studies on human B cells and chondrocytes:
2. Investigating Synergistic Inflammatory Responses Leptin can synergize with other inflammatory cytokines like IL-1. The role of JAK2 in this process was confirmed using:
Leptin signaling involves a complex network, and its negative regulation is a major focus in obesity research. The diagram below summarizes the core pathway and key points of regulation, including where tyrphostins act.
Leptin signaling pathway and its key negative regulators, including the inhibitor Tyrphostin AG490.
Beyond small-molecule inhibitors like tyrphostins, endogenous protein tyrosine phosphatases are crucial natural regulators of leptin signaling. Notably:
Based on the available information, here are key takeaways for your research:
The table below summarizes key findings on how different tyrphostin compounds affect the Erk1/2 pathway, based on the retrieved scientific literature.
| Tyrphostin Compound | Target / Mechanism | Effect on Erk1/2 | Experimental Context |
|---|---|---|---|
| Tyrphostin AG 490 | JAK2 kinase inhibitor [1] | Inhibits leptin/IL-1-induced NOS II activation (pathway involves MEK-1) [1] | Chondrocytes (human primary, mouse ATDC5 cell line) [1] |
| Tyrphostin A9 | Src protein kinase inhibitor [2] | Blocks ERK1/2 activation induced by BzATP (a P2X7 receptor agonist) [2] | Intraperitoneal murine macrophages [2] |
| Unspecified Tyrphostin | Src protein kinase inhibitor [2] | Blocks ERK1/2 activation induced by BzATP (a P2X7 receptor agonist) [2] | Intraperitoneal murine macrophages [2] |
| Adaphostin (NSC 680410) | Broad tyrosine kinase inhibitor (Bcr/Abl, etc.); induces oxidative stress [3] | Down-regulates Raf/MEK/ERK pathway [3] | Human leukemia cell lines (Jurkat, U937, HL-60, Raji) [3] |
The following diagram illustrates the general signaling pathway of Erk1/2 and the points where tyrphostin inhibition occurs based on the available data.
Figure 1: MAPK/ERK Signaling Pathway and Tyrphostin Inhibition Points. The diagram shows the core Erk1/2 cascade and highlights Src and JAK2 kinases as upstream regulators that can be inhibited by specific tyrphostins, thereby preventing ERK1/2 activation in certain cellular contexts [2] [1].
Based on the gathered data, here is a synthesis and suggested path for your research.
To proceed with your work on this compound, I suggest the following steps:
The table below summarizes the core chemical and functional information for Tyrphostin 25.
| Property | Description |
|---|---|
| CAS Number | 118409-58-8 [1] |
| Molecular Formula | C₁₀H₆N₂O₃ [1] |
| Molecular Weight | 202.16 g/mol [1] |
| Alternate Names | Tyrphostin AG-82, RG-50875, NSC 676484 [1] |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] |
| Mechanism | Competitive & reversible inhibitor of substrate binding [1] |
| Cellular Permeability | Cell-permeable [1] |
| Reported IC₅₀ for EGFR | 3 µM [1] |
This compound has been shown to inhibit various cellular processes driven by tyrosine kinase activity. The table below summarizes quantitative data and key observations from pivotal experiments.
| Experimental Context/Model | Key Finding / Effect of this compound | Citation |
|---|---|---|
| Vascular Smooth Muscle Cells (RASMC) | Inhibited ATP-stimulated DNA synthesis and cell proliferation; did not affect ATP-induced Ca²⁺ influx or inositol phosphate production [2]. | |
| Vascular Smooth Muscle Cells (RASMC) | Greatly reduced ATP-induced Fos-protein expression (to 14±2% from 87±5%) [2]. | |
| Rat Aorta Ring Segments | Did not alter ATP-induced vasoconstriction [2]. | |
| Cultured Rat Hepatocytes | Inhibited endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) [1]. | |
| Small Cell Lung Cancer Cells | Obstructed neuropeptide and basal-stimulated growth [1]. | |
| Human Leukemic Cell Lines | Induced apoptosis [1]. | |
| Glial Cells | Blocked induction of inducible NO synthase [1]. |
Based on the search results, here are detailed methodologies for key experiments cited:
This protocol is derived from studies on vascular smooth muscle cells (RASMCs) [2].
This method was used to measure the increase in total cell number after 72 hours of ATP stimulation [2].
The core experimental finding from the search results is that this compound inhibits the mitogenic (proliferation) effects of ATP in vascular smooth muscle cells without affecting the contractile effects [2]. This suggests that the ATP receptor activates two distinct downstream pathways: one for contraction that is tyrosine kinase-independent, and one for proliferation that is tyrosine kinase-dependent. The following diagram illustrates this mechanistic insight and the specific point of this compound's action.
Diagram: this compound selectively inhibits the tyrosine kinase-dependent proliferation pathway without affecting the contraction pathway.
Research involving this compound has helped elucidate signaling pathways and explore potential therapeutic applications:
Tyrphostin A25 functions as a competitive inhibitor of protein tyrosine kinases. The table below summarizes its documented effects and the pathways it influences in models relevant to arthritis.
| Research Context / Cell Type | Target / Pathway Implicated | Observed Effect of Tyrphostin A25 | Experimental Outcome |
|---|---|---|---|
| Chondrogenic ATDC5 Cell Line [1] | JAK2/STAT signaling (upstream of NOS II) | Inhibitor | Blocked synergistic increase in NO production induced by leptin + IL-1. |
| Bovine Pulmonary Artery Endothelial (CPAE) Cells [2] | Swelling-activated Cl⁻ current (ICl,swell) | Inhibitor | Inhibited ICl,swell with an IC₅₀ of 61.4 ± 1.7 µM. |
| Chondrocytes (Primary Human & ATDC5) [3] | Fibronectin fragment (FN-f) → PYK2 → MMP-13 production | No significant effect | Did not block FN-f-stimulated increase in MMP-13 (unlike tyrphostin A9). |
| Primary Culture Osteoblastic Cells [4] | Epidermal Growth Factor (EGF) receptor signaling | Inhibitor | Inhibited EGF-induced mitogenesis. |
These findings highlight that the effect of Tyrphostin A25 is highly dependent on the specific cellular context and the signaling pathway being studied.
The following methodology is adapted from a study investigating the synergistic effect of leptin and IL-1 in chondrocytes [1].
The diagram below outlines the key stages of the experimental protocol and the proposed signaling pathway involving Tyrphostin A25.
This diagram visualizes the experimental workflow (top) and the signaling pathway Tyrphostin A25 is proposed to inhibit (bottom), based on the research that it blocks the synergistic NO production from leptin and IL-1 [1].
The data suggests that Tyrphostin A25 is a useful tool for investigating JAK2 and other tyrosine kinase pathways in inflammatory processes relevant to OA. Its ability to inhibit a swelling-activated chloride current also points to potential, less-explored roles in cellular volume regulation, which could be pertinent in the context of joint swelling and edema [2].
It is crucial to note that other tyrphostins (e.g., AG490, AG126) have shown more direct therapeutic potential in experimental arthritis and joint degeneration models by targeting JAK2 or other specific kinases [5] [6]. The ineffectiveness of Tyrphostin A25 in blocking the FN-f/α5β1 integrin/PYK2/MMP-13 pathway underscores the critical importance of compound selectivity when designing experiments or considering translational applications [3] [7].
The table below summarizes key experimental findings on Tyrphostin A51, a compound structurally and functionally similar to Tyrphostin 25, and its effect on ALP activity in human bone cells [1].
| Tyrphostin Compound | Cell Type | Effect on ALP Activity | Effect on Cell Proliferation | Reported Concentration |
|---|---|---|---|---|
| Tyrphostin A51 | Normal human bone cells (mandible and vertebra-derived) | Significant increase in basal ALP specific activity [1] | Inhibition of basal and EGF-induced proliferation [1] | 5 - 30 µM [1] |
This data suggests that tyrphostins as a class can modulate cell differentiation, as increased ALP activity is a recognized marker for osteogenic (bone cell) differentiation [1].
The following methodology is adapted from the study on Tyrphostin A51, which can serve as a protocol for evaluating the effects of this compound on ALP activity [1].
This compound is a known competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [3]. The following diagram illustrates the hypothesized signaling pathway through which it may increase alkaline phosphatase activity, based on the general mechanism of tyrphostins and the observed effects on differentiation [1] [4].
This model proposes that by inhibiting the EGFR signaling cascade, this compound may shift the cellular balance from proliferation toward differentiation, leading to an increase in ALP activity [1] [4].
This compound is a cell-permeable, competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a half-maximal inhibitory concentration (IC₅₀) of 3 μM [1] [2]. The table below summarizes its observed effects in osteoblastic cell studies.
| Cell Type / Model | Reported Effect of this compound | Related Context |
|---|---|---|
| G292 Clonal Osteoblastic Cells [3] | Inhibited EGF-induced mitogenesis (DNA synthesis) | Effect on cell proliferation, not osteocalcin measured |
| Primary Culture Osteoblasts (Neonatal Rat) [3] | Inhibited EGF-induced mitogenesis (DNA synthesis) | Effect on cell proliferation, not osteocalcin measured |
The key study [3] investigating this compound in osteoblastic cells used the following methodology to assess cell proliferation, which is a relevant upstream process to osteocalcin release.
Osteocalcin is the most abundant non-collagenous protein in bone, synthesized by osteoblasts [4]. It exists in different forms that are crucial for its function.
Figure: The dual fate of osteocalcin, which can be incorporated into bone or act as a hormone.
The triple ELISA system is a reliable method to quantify total, carboxylated, and undercarboxylated osteocalcin directly, providing a precise assessment of its hormonal activity [6].
The search results indicate that while this compound's inhibition of EGF-signaling impacts osteoblast proliferation [3], its specific effect on osteocalcin synthesis or release remains unstudied.
To investigate this relationship, you could adapt the existing proliferation protocol:
| Parameter | Details / Value |
|---|---|
| Primary Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] |
| IC₅₀ for EGFR | 3 µM [2] [1] |
| Other Affected Receptors | Platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases [1] |
| Typical Working Concentration | ~10 µM (based on cited biological effects) [3] |
| Reported Concentration Range | 0.5 µM to 200 µM (in various cell models, including neuronal) [4] |
| Solubility | Soluble in DMSO and Ethanol [1] |
| Molecular Weight | 202.16 - 202.17 Da [2] [1] |
| Molecular Formula | C₁₀H₆N₂O₃ [2] [1] |
The following protocols are generalized from research methodologies that utilize tyrphostins in cell culture experiments.
This procedure outlines how to correctly dissolve and store Tyrphostin 25.
This protocol assesses the anti-proliferative effects of this compound, adapted from a study on a related tyrphostin [5].
This method distinguishes between viable, apoptotic, and necrotic cells after treatment, based on a similar tyrphostin study [5].
Tyrphostin 25 (also known as Tyrphostin A25, RG-50875, or NSC 676484) is a cell-permeable benzylidenemalononitrile compound that serves as a reversible, competitive protein tyrosine kinase inhibitor with particular activity against the epidermal growth factor receptor (EGFR). With a molecular formula of C₁₀H₆N₂O₃ and molecular weight of 202.16 Da, this synthetic compound exhibits specific inhibition of EGFR tyrosine kinase with a reported IC₅₀ of 3 μM while also affecting platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases [1] [2]. The compound's chemical name is 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile, and it is soluble in DMSO and ethanol, making it suitable for cell culture applications [2].
The primary mechanism of this compound involves competitive inhibition of substrate binding to protein tyrosine kinases rather than targeting the ATP-binding site [3]. This unique mechanism distinguishes it from many other kinase inhibitors and makes it particularly valuable for dissecting specific signaling pathways in osteoblast biology. In osteoblastic cells, this compound has been shown to effectively inhibit EGF-induced mitogenesis, demonstrating its functional activity in blocking tyrosine kinase-dependent signaling pathways relevant to bone cell proliferation and differentiation [4].
Table 1: Summary of Experimental Applications of this compound in Osteoblast Models
| Experimental Context | Cell Model | Concentration Range | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| EGF-induced mitogenesis inhibition | G292 human osteosarcoma cells & primary rat osteoblasts | Not specified | 24 hours | Inhibited EGF-stimulated proliferation in both cell types | [4] |
| Tyrosine kinase inhibition studies | Primary culture osteoblasts | Not specified | Varies by assay | Confirmed role of tyrosine phosphorylation in osteoblast signaling | [4] |
| Specificity comparison | Neonatal rat calvaria cells | Compared with genistein | 24 hours | Demonstrated differential effects compared to other tyrosine kinase inhibitors | [4] |
This protocol outlines the use of this compound to investigate the role of tyrosine kinase activity in EGF-stimulated osteoblast proliferation, based on established methodology [4].
Cell Culture Preparation:
This compound Treatment:
EGF Stimulation and Proliferation Assessment:
Solution Preparation and Storage:
Optimal Concentration Determination:
Treatment Timing and Duration:
Diagram 1: this compound mechanism in EGF signaling pathway. This compound competitively inhibits tyrosine kinase activity, blocking downstream signaling and EGF-induced osteoblast proliferation.
Diagram 2: Experimental workflow for osteoblast differentiation studies. This compound treatment is incorporated at differentiation induction, with effects measured through early (ALP activity) and late (mineralization) markers compared to vehicle controls.
Research demonstrates that This compound effectively inhibits EGF-induced mitogenesis in both clonal osteoblastic cells (G292 line) and primary culture osteoblasts isolated from neonatal rat calvaria [4]. Interestingly, the study revealed differential signaling pathways between these osteoblastic cell types despite both responding to this compound, highlighting the importance of appropriate model selection. The inhibitory effect on EGF-stimulated proliferation confirms that tyrosine kinase activity plays a crucial role in growth factor signaling in bone cells.
The specificity of inhibition is evidenced by comparative studies with other tyrosine kinase inhibitors such as genistein, which showed different patterns of response in primary osteoblasts [4]. This selectivity makes this compound particularly valuable for dissecting specific signaling pathways in osteoblast biology rather than using broad-spectrum kinase inhibitors that may obscure specific mechanisms.
Table 2: Troubleshooting Guide for this compound in Osteoblast Experiments
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Lack of effect | Insufficient concentration; degraded compound; incorrect timing | Perform dose-response (1-100 μM); use fresh aliquots; verify pre-treatment duration | Validate stock activity with positive control; implement proper storage |
| Excessive cytotoxicity | Off-target effects; solvent toxicity; prolonged exposure | Titrate concentration; reduce DMSO (<0.1%); shorten exposure time | Include viability assays; test multiple concentrations in pilot studies |
| Inconsistent results | Variable cell density; serum interference; compound precipitation | Standardize seeding density; use consistent serum lots; verify solubility | Include internal controls; document passage numbers; use fresh medium |
| High background in controls | Inadequate serum starvation; vehicle effects | Optimize starvation duration; include proper vehicle controls | Standardize synchronization protocols; match DMSO across conditions |
Cell Type Considerations: Primary osteoblasts and osteoblastic cell lines may exhibit different sensitivity to this compound. Always perform preliminary range-finding experiments when using new cell models [4].
Combination Studies: When combining this compound with other inhibitors (e.g., pertussis toxin in EGF signaling studies), ensure proper temporal sequencing and solvent compatibility to avoid confounding effects [4].
Alternative Tyrphostins: Consider that different tyrphostin family members may have distinct specificity profiles. Tyrphostin AG17, for example, has demonstrated effects on adipocyte differentiation [5], highlighting the importance of selecting the appropriate analog for specific biological questions.
This compound (also known as RG-50875 or Tyrphostin AG-82) is a cell-permeable, reversible, and competitive protein tyrosine kinase (PTK) inhibitor that has become an invaluable research tool in mechanistic studies of leptin signaling pathways [1] [2]. This compound belongs to the larger tyrphostin family, characterized by their ability to inhibit substrate binding to tyrosine kinases through competitive mechanisms at the substrate recognition site rather than the ATP binding site [1] [2]. Leptin, the 16 kDa peptide hormone product of the OB gene, plays critical roles in regulating energy homeostasis, metabolism, and immune function through receptor systems that show significant homology to class I cytokine receptors [3] [4]. The leptin receptor (LepR) exists in multiple alternatively spliced isoforms, with the long isoform (LepRb) containing intracellular motifs required for activation of JAK/STAT signal transduction pathways [3] [5]. Understanding the molecular mechanisms of leptin signaling has significant implications for obesity research, metabolic disorders, and inflammatory conditions.
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| CAS Number | 118409-58-8 |
| Molecular Formula | C₁₀H₆N₂O₃ |
| Molecular Weight | 202.16 g/mol |
| Purity | ≥95% (typically >99%) |
| IC₅₀ for EGFR | 3 μM |
| Solubility | Soluble in DMSO (50 mg/mL), ethanol |
| Storage Conditions | 2-8°C, desiccated |
| Chemical Stability | >12 months when properly stored |
This compound is chemically described as 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile, with the canonical SMILES structure C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N [1] [2]. The compound appears as a solid powder at room temperature and yields clear, orange to red solutions when dissolved in DMSO at concentrations up to 50 mg/mL. As a competitive inhibitor, this compound associates with the substrate subsite of the protein tyrosine kinase (PTK) domain rather than the ATP-binding site, providing a distinct mechanism of action compared to ATP-competitive inhibitors [1] [2]. Beyond its application in leptin signaling research, this compound has demonstrated inhibitory effects on platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases, and has been shown to block the induction of inducible NO synthase in glial cells [1].
The leptin receptor belongs to the class I cytokine receptor family and signals primarily through the JAK2/STAT3 pathway [3] [4] [6]. Upon leptin binding to LepRb, receptor dimerization occurs through an asymmetric mechanism where a single leptin molecule simultaneously engages two LepR chains [6]. This binding triggers autophosphorylation and activation of JAK2 (Janus tyrosine kinase 2), which subsequently phosphorylates tyrosine residues 985, 1077, and 1138 on the intracellular domain of LepRb [5] [4]. Phosphorylated Tyr1138 serves as a docking site for STAT3, which upon phosphorylation forms homodimers and translocates to the nucleus to regulate transcription of target genes including POMC and AgRP/NPY [5].
In addition to the JAK2/STAT3 axis, leptin activates several other signaling pathways including IRS/PI3K, SHP2/MAPK, and AMPK, creating a complex network of intracellular signals that coordinate energy balance, neuroendocrine function, and metabolic processes [4]. The leptin signaling cascade is tightly regulated by negative feedback mechanisms, particularly through induction of SOCS3 (suppressor of cytokine signaling 3), which binds to JAK2 and LepRb to attenuate signaling, and protein tyrosine phosphatase 1B (PTP1B), which dephosphorylates JAK2 [5] [4].
Diagram: Leptin Signaling Pathway and this compound Inhibition Mechanism
Background: This protocol addresses the investigation of leptin's proinflammatory role in synergy with IL-1, particularly relevant to arthritis research where leptin contributes to nitric oxide-mediated cartilage degradation [7].
Materials:
Methodology:
Expected Results: Leptin alone typically does not induce NO production, while IL-1 stimulation results in dose-dependent nitrite accumulation. Co-stimulation with leptin and IL-1 produces a synergistic increase in NO production that should be significantly attenuated by this compound pretreatment, indicating involvement of tyrosine kinase pathways in this synergism [7].
Background: This protocol examines leptin's effects on ATP-sensitive potassium (KATP) channels in insulin-secreting cells, relevant to understanding leptin's role in insulin regulation and metabolic disorders [8].
Materials:
Methodology:
Expected Results: Leptin application should hyperpolarize CRI-G1 cells from approximately -38 mV to -73 mV, with increased slope conductance reversing near the potassium equilibrium potential (-84 mV). This compound pretreatment is expected to attenuate or block leptin-induced hyperpolarization, demonstrating tyrosine kinase involvement in leptin-mediated KATP channel activation [8].
Table 2: Summary of Key Experimental Findings with this compound in Leptin Research
| Experimental System | Leptin Stimulation | Key Measurements | Effect of this compound | Citation |
|---|---|---|---|---|
| Chondrocytes (ATDC5 line) | Leptin (800 nM) + IL-1 (0.025 ng/mL) | NO production, NOS II expression | Blocked synergistic NO production | [7] |
| Human primary chondrocytes | Leptin (800 nM) + IL-1 (0.025 ng/mL) | Nitrite accumulation | Inhibited leptin/IL-1 synergy | [7] |
| CRI-G1 insulinoma cells | Leptin (10 nM) | KATP channel activity, membrane potential | Prevented leptin activation of KATP channels | [8] |
| Hepatocytes | Leptin | Endocytosis of TC-AOM | Inhibited endocytosis | [1] |
Essential Controls:
Data Interpretation Guidelines:
Table 3: Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| No inhibition by this compound | Insufficient concentration or degraded compound | Perform dose-response, prepare fresh stock solutions, verify activity with positive controls |
| High background activity | Serum components in assay | Extend serum starvation period, use lower serum concentrations during treatment |
| Variable results between experiments | Cell passage differences | Use consistent passage numbers, monitor differentiation state |
| Cytotoxicity at working concentrations | DMSO toxicity or compound toxicity | Reduce DMSO concentration (<0.1%), shorten exposure time |
| Incomplete inhibition | Alternative signaling pathways | Combine with other pathway-specific inhibitors |
Stock Solution Preparation:
Working Concentration Ranges:
Experimental Optimization:
This compound continues to be valuable for:
Emerging research opportunities include combining this compound with newer genetic approaches and applying it to study leptin signaling in different pathophysiological contexts, particularly those involving leptin resistance commonly observed in obesity [9] [4].
This compound remains a valuable pharmacological tool for investigating tyrosine kinase-dependent mechanisms in leptin signaling. The protocols and application notes provided here offer researchers detailed methodologies for applying this inhibitor in various experimental systems, from inflammatory signaling in chondrocytes to electrophysiological studies in insulinoma cells. Proper implementation of these protocols, including appropriate controls and interpretation guidelines, will enable continued advancement of our understanding of leptin biology and its implications in metabolic and inflammatory diseases.
Leptin, a 16-kDa adipokine primarily secreted by adipose tissue, serves as a critical regulator of energy homeostasis, neuroendocrine function, and immune responses through interaction with its transmembrane receptor LEPRb. The leptin receptor belongs to the class I cytokine receptor family and lacks intrinsic tyrosine kinase activity, instead relying on associated Janus kinase (JAK) proteins for signal transduction. Upon leptin binding, LEPRb undergoes conformational changes that activate bound JAK2 molecules, leading to autophosphorylation and phosphorylation of key tyrosine residues (Tyr985, Tyr1077, and Tyr1138) on the intracellular domain of LEPRb. These phosphorylated residues serve as docking sites for downstream signaling molecules, including signal transducers and activators of transcription (STATs), particularly STAT3, which translocates to the nucleus upon phosphorylation to regulate transcription of target genes involved in appetite, metabolism, and inflammation [1] [2] [3].
This compound (also known as AG490) is a tyrosine kinase inhibitor belonging to the tyrphostin family, characterized by a benzylidene malononitrile structure. Originally developed as an EGFR inhibitor, this compound has demonstrated significant efficacy against JAK2 kinase activity, which plays a central role in leptin receptor signaling. The compound acts by competing with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling cascades. In the context of leptin signaling, this compound effectively blocks JAK2 activation, preventing the phosphorylation of both the leptin receptor and STAT3, ultimately attenuating leptin-mediated transcriptional responses [4] [3]. This inhibition makes this compound a valuable research tool for dissecting leptin signaling pathways and investigating potential therapeutic interventions for leptin-related disorders, including obesity, inflammation, and cancer.
Table 1: Molecular Characteristics of this compound
| Property | Description |
|---|---|
| IUPAC Name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.31 g/mol |
| CAS Number | 133550-30-8 |
| Target Kinases | JAK2, EGFR |
| Mechanism of Action | Competitive ATP-binding site inhibitor |
| Solubility | DMSO (>50 mg/mL), ethanol (~10 mg/mL) |
| Storage Conditions | -20°C, protected from light and moisture |
The efficacy of this compound in inhibiting leptin signaling has been extensively demonstrated in various cell models. In chondrocyte systems, which are relevant for understanding joint inflammation and arthritis pathology, this compound effectively blocked the synergistic stimulation of nitric oxide (NO) production induced by leptin and interleukin-1 (IL-1). At concentrations of 800 nM leptin combined with 0.025 ng/mL IL-1, co-stimulation resulted in significantly increased NO production compared to IL-1 alone. Pretreatment with this compound (typically at 50-100 μM) administered 1 hour before leptin/IL-1 stimulation completely abolished this synergistic effect, reducing NO production to baseline levels. The inhibition was concentration-dependent, with significant effects observed starting at 20 μM and maximal inhibition achieved at 50-100 μM. These findings demonstrate that this compound effectively disrupts leptin-mediated inflammatory signaling in chondrocytes by targeting the JAK2 pathway [4].
In cancer research, this compound has shown promising effects in models where leptin signaling promotes tumor growth. Studies examining the relationship between leptin and cancer have revealed that leptin-induced JAK/STAT signaling contributes to proliferation, angiogenesis, and anti-apoptotic events in various cancer types, including breast, endometrial, and colorectal cancers. In these models, this compound treatment effectively inhibited leptin-mediated STAT3 phosphorylation and downstream gene expression at concentrations ranging from 50-100 μM. The compound demonstrated particular efficacy in blocking the cross-talk between leptin and other oncogenic pathways, such as Notch and IL-1, which collectively promote tumor angiogenesis and growth. Time-course experiments revealed that this compound delayed the entry of cancer cells into rapid growth phase and reduced the number of cells reaching plateau phase, with concentrations ≥50 μM significantly reducing cell viability over time [5] [3].
Table 2: Summary of this compound Effects in Various Cell Models
| Cell Type | Leptin Concentration | This compound Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Chondrocytes (ATDC5) | 800 nM + 0.025 ng/mL IL-1 | 50-100 μM | Complete inhibition of synergistic NO production | [4] |
| Human Primary Chondrocytes | 800 nM + 0.025 ng/mL IL-1 | 50-100 μM | Significant reduction in NO production | [4] |
| Small Cell Lung Cancer (H-345, H-69) | Not specified | 7 μM (IC₅₀) | Inhibition of neuropeptide-stimulated growth | [5] |
| Colorectal Tumor Cells | Not specified | 50-100 μM | Induction of apoptosis, inhibition of DNA synthesis | [6] |
| Breast Cancer Cells | 10-100 ng/mL | 50-100 μM | Inhibition of JAK2/STAT3 phosphorylation | [3] |
Materials and Reagents:
Procedure:
Phosphorylation Status Analysis by Western Blot:
Functional Assays:
The leptin signaling pathway involves multiple molecular events that can be effectively inhibited by this compound at specific points. The following diagram illustrates key components and interactions:
Figure 1: Leptin Signaling Pathway and this compound Inhibition Mechanism. Leptin binding to LEPRb receptor activates JAK2, which phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression. This compound inhibits JAK2 activation, blocking downstream signaling. SOCS3 provides negative feedback regulation.
The experimental workflow for investigating this compound effects on leptin signaling involves sequential steps from cell preparation to data analysis:
Figure 2: Experimental Workflow for this compound Leptin Inhibition Studies. The sequential process includes cell culture, synchronization through serum starvation, inhibitor pretreatment, leptin stimulation, sample collection, and multiple analysis endpoints to comprehensively assess inhibition efficacy.
While this compound is established as a JAK2 inhibitor, researchers should be aware of its potential off-target effects, particularly at higher concentrations. This compound was originally identified as an EGFR inhibitor and may affect other tyrosine kinases at concentrations above 50 μM. To confirm that observed effects are specifically due to JAK2 inhibition in the leptin pathway, several validation approaches are recommended:
Cell-Type Specific Optimization: Different cell types may require adjustment of this compound concentrations and treatment durations. Primary cells typically need lower concentrations (20-50 μM) compared to transformed cell lines (50-100 μM). Always perform initial dose-ranging experiments to determine optimal conditions for specific experimental systems.
Solvent Considerations: DMSO concentration should be kept consistent across all treatments and not exceed 0.2% to avoid solvent toxicity. Prepare fresh working solutions from concentrated stocks to ensure compound stability and activity.
Combination Studies: When investigating cross-talk between leptin and other signaling pathways, include appropriate controls for combination treatments. For example, in studies examining leptin and IL-1 synergy, include conditions with each stimulus alone, combination, and respective inhibitor controls [4].
This compound represents a valuable pharmacological tool for investigating leptin signaling pathways in vitro. Its well-characterized inhibition of JAK2 kinase activity enables researchers to specifically dissect the contribution of leptin receptor signaling in various physiological and pathological contexts. The protocols outlined herein provide a robust framework for implementing this compound in leptin inhibition studies, with appropriate controls and validation measures to ensure data quality and interpretation. As research continues to elucidate the multifaceted roles of leptin in metabolism, inflammation, and cancer, tools like this compound remain essential for advancing our understanding of these processes and identifying potential therapeutic strategies for leptin-related disorders.
Tyrphostin 25 is a cell-permeable, reversible, and competitive inhibitor that primarily targets protein tyrosine kinases (PTKs) by blocking substrate binding [1]. Its actions are largely linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
The diagram below illustrates its mechanism and downstream effects on key signaling pathways.
Treatment duration with Tyrphostin A25 varies significantly based on the biological process under investigation, ranging from short-term incubations for immediate signaling events to long-term treatments for assessing proliferation and apoptosis.
| Cell Type / System | Primary Finding | Tyrphostin A25 Concentration | Treatment Duration | Key Outcome / Readout |
|---|---|---|---|---|
| Colorectal tumor cells (HT29/HI1, SW480) [2] | Inhibition of growth & induction of apoptosis | Not specified in abstract | 24 to 48 hours | Decreased cell number, inhibited DNA synthesis, increased apoptotic index |
| Rat aortic smooth muscle cells (RASMC) [3] | Inhibition of ATP-stimulated DNA synthesis & cell proliferation | 10 µM | 2 hours (c-Fos), 72 hours (proliferation) | Reduced c-Fos protein expression; inhibited [3H]-thymidine incorporation and cell number increase |
| Guinea-pig ventricular myocytes [4] | Activation of Na+–Ca2+ exchanger current (INCX) | 100 µM | Acute application (minutes) | Induced a membrane current characterized as INCX |
| General Application Note | A cell-permeable, competitive PTK inhibitor [1] | IC₅₀ for EGFR = 3 µM | Varies by experiment | Inhibits EGFR, endocytosis, FAK phosphorylation, and induces apoptosis |
When designing your experiments with this compound, please consider the following points derived from the literature:
Duration Depends on the Endpoint: The appropriate treatment time is highly dependent on the specific cellular process you are studying.
Specificity and Off-Target Effects: While this compound is designed to inhibit EGFR, be aware that it can have off-target effects. For instance, in cardiac myocytes, it activated the Na+–Ca2+ exchanger, an effect that was not linked to its tyrosine kinase inhibitory activity [4]. Including structurally different inhibitors or rescue experiments with active kinases can help confirm the specificity of your observations.
Positive and Solvent Controls: The cited studies consistently used controls containing the drug's solvent (e.g., DMSO) [4]. This is crucial for attributing any observed effects to the drug itself rather than the solvent.
This compound (also known as AG-82, RG-50875, or Tyrphostin A25) is a cell-permeable, reversible, and competitive inhibitor of protein tyrosine kinase activity, with particular specificity for the epidermal growth factor receptor (EGFR). This small molecule inhibitor demonstrates an IC₅₀ of 3 μM for the autophosphorylation of the EGF-receptor and also affects platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases. [1] [2] The compound has been extensively utilized in cancer research, inflammatory disease studies, and signal transduction pathway analysis, making proper solubilization crucial for experimental success.
The molecular structure of this compound features a benzylidenemalononitrile core with three hydroxyl groups, contributing to both its biological activity and solubility characteristics. With a molecular weight of 202.17 g/mol and the chemical formula C₁₀H₆N₂O₃, this yellow-green crystalline solid exhibits specific solvent affinities that must be carefully considered for experimental design. [3] This application note provides comprehensive guidance on solvent selection, solution preparation, and experimental protocols to ensure optimal results when working with this compound.
This compound possesses distinct chemical properties that directly influence its solubility behavior and storage requirements. The compound has a calculated density of 1.569±0.06 g/cm³ and a predicted pKa of 7.10±0.23, indicating it may exist in different ionization states depending on solvent pH. [3] The melting point of this compound is approximately 220°C with decomposition, which is important to consider when employing elevated temperatures for solubilization. [3]
The canonical SMILES notation for this compound is C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N, representing its 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile structure. [1] This configuration includes multiple hydroxyl groups that can form hydrogen bonds with appropriate solvents, as well as nitrile groups that contribute to its specific solubility profile. The compound is classified as light-sensitive, requiring protection from light during storage and experimental use to maintain stability. [3]
Based on experimental data and manufacturer specifications, this compound exhibits significantly different solubility characteristics across common laboratory solvents. The following table summarizes the quantitative and qualitative solubility data for this compound:
Table 1: Solubility Profile of this compound in Various Solvents
| Solvent | Solubility | Qualitative Description | Recommended Uses |
|---|---|---|---|
| DMSO | >50 mg/mL [3] | Clear, yellow to orange solution [3] | Primary stock solutions |
| Ethanol | Soluble [1] | Yellow solution | Secondary stock solutions |
| Aqueous Buffers | Limited direct solubility | Requires dilution from DMSO stock | Cell culture media, biochemical assays |
As evidenced by the solubility data, DMSO represents the optimal solvent for preparing concentrated stock solutions of this compound, with a demonstrated solubility exceeding 50 mg/mL. This high solubility in DMSO facilitates the preparation of concentrated stock solutions (typically 10-100 mM) that can be diluted into aqueous systems for biological assays. When using ethanol as an alternative solvent, researchers should note that the solubility, while sufficient for many applications, may be lower than in DMSO and should be empirically verified for specific experimental needs.
Proper storage conditions are essential for maintaining the stability and efficacy of this compound. The compound should be stored at 2-8°C in its solid form, protected from light and moisture. [3] Suppliers recommend storing the product at ambient temperature when shipped, with appropriate short-term and long-term storage at ambient conditions when properly sealed. [1] These conditions maintain compound integrity for up to 12 months from the date of receipt when unopened. [1]
For prepared stock solutions in DMSO, it is recommended to aliquot into small, single-use portions to minimize freeze-thaw cycles and prevent water absorption that can degrade the compound over time. These aliquots should be stored at -20°C or below, with careful attention to ensuring containers are tightly sealed. Under these conditions, DMSO stock solutions typically remain stable for 3-6 months, though users should monitor for precipitation or color changes that may indicate degradation.
Once diluted into aqueous systems for biological experiments, this compound solutions should be used immediately or within hours, as the compound may precipitate or degrade over longer periods in dilute solutions. The yellow to orange color of this compound solutions in DMSO provides a visual indicator of concentration and potential oxidation state. [3] Significant darkening or color changes may suggest degradation, and such solutions should be avoided for critical experiments.
Researchers should note that this compound has demonstrated stability in various biological assay conditions, including cell culture media for at least 24-48 hours, as evidenced by its consistent activity in published studies. [4] [2] However, the compound's light-sensitive nature necessitates working under appropriate lighting conditions (minimized direct light) during experimental procedures to preserve activity.
The following protocol describes the standard method for preparing 10 mL of a 50 mM this compound stock solution in DMSO:
Equipment and Reagents Preparation:
Weighing Procedure:
Dissolution Process:
Quality Assessment:
Storage:
Working solutions for cellular experiments should be prepared by serial dilution to ensure proper solubilization and accurate concentrations:
Initial Dilution:
Aqueous Dilution:
Controls:
Table 2: Troubleshooting Guide for Solution Preparation
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in stock solution | Water absorption during storage | Centrifuge and transfer supernatant to new tube; re-quantify concentration |
| Cloudiness in aqueous solution | Final concentration exceeds solubility in medium | Reduce stock concentration or increase dilution factor |
| Loss of activity | Degradation due to improper storage or extended use | Prepare fresh stock solution; verify storage conditions |
| Color darkening | Oxidation or degradation | Discard and prepare fresh solution; ensure anhydrous DMSO |
This compound serves as a competitive inhibitor of EGFR tyrosine kinase with a reported IC₅₀ of 3 μM for autophosphorylation of the EGF-receptor. [1] For in vitro kinase assays:
This application has been validated in multiple experimental systems, including studies demonstrating that this compound blocks EGF-dependent cell proliferation by targeting EGFR kinase activity. [2]
In cellular systems, this compound has demonstrated efficacy in various experimental paradigms:
Cell Viability and Proliferation Assays: Treatment of small cell lung cancer cells with this compound obstructed neuropeptide and basal-stimulated growth. [2] Typical working concentrations range from 1-50 μM in cell culture media.
Apoptosis Induction: this compound induces apoptosis in human leukemic cell lines, with effective concentrations typically between 10-100 μM depending on cell type. [3] [2]
Neuronal Studies: Though not specific to this compound, related tyrphostins have demonstrated neuroprotective effects in experimental models, highlighting the importance of proper solubilization for neurological applications. [5]
The following diagram illustrates the primary signaling pathways affected by this compound and the experimental workflow for investigating its effects:
Figure 1: this compound Mechanism and Experimental Workflow. This compound competitively inhibits EGFR tyrosine kinase activity, blocking downstream signaling pathways and resulting in altered cellular responses including reduced proliferation and induced apoptosis.
For animal studies, this compound has demonstrated activity in vivo, though specific formulation details are limited in publicly available literature. [1] Based on its chemical properties and analogous compounds:
Formulation Considerations: this compound may require specialized formulations for in vivo administration, potentially including:
Dosing Considerations: Researchers should conduct preliminary solubility and stability testing with their specific chosen vehicle before initiating animal studies.
Recent research with related tyrphostin compounds has demonstrated efficacy in inflammatory disease models such as experimental autoimmune encephalomyelitis (EAE), suggesting potential applications for this compound in similar contexts. [5]
When encountering solubility challenges with this compound, consider the following optimization approaches:
Temperature Modulation: Briefly warming solutions to 37°C can enhance dissolution, but avoid higher temperatures or prolonged heating that may degrade the compound.
Sonication: Brief sonication (10-30 seconds) in a water bath sonicator can aid dissolution of stubborn precipitates.
Alternative Solvents: For applications where DMSO is incompatible, consider:
Serial Dilution: For particularly challenging solubilization, prepare a concentrated stock at half the desired concentration, then dilute accordingly.
When incorporating this compound into experimental designs:
Vehicle Controls: Always include matched vehicle controls (DMSO at equivalent concentration) to account for potential solvent effects.
Time Course Studies: For cellular assays, include appropriate time points to capture both acute and chronic effects of EGFR inhibition.
Combination Studies: this compound has shown potentiating effects when combined with other inhibitors, such as enhanced antineoplastic activity with EGFR inhibitors in lung cancer cells. [6]
Cell Line Variability: Consider variable expression of target kinases across different cell lines when determining appropriate concentration ranges.
The following diagram outlines a recommended workflow for developing and validating experimental approaches with this compound:
Figure 2: Experimental Workflow with this compound. Recommended steps for developing robust experimental methods using this compound, from solution preparation to assay validation.
Tyrphostin represents a valuable tool for investigating tyrosine kinase-mediated signaling pathways, particularly those involving EGFR. Its solubility profile favors DMSO as the primary solvent for stock solution preparation, with ethanol serving as a secondary option for specific applications. The documented solubility of >50 mg/mL in DMSO facilitates the preparation of concentrated stocks that can be diluted into aqueous systems while maintaining the final DMSO concentration at levels compatible with cellular systems.
Researchers should adhere to the recommended storage conditions of 2-8°C for solid material and -20°C or below for stock solutions, with strict protection from light to preserve compound integrity. When designing experiments, particular attention should be paid to appropriate vehicle controls and solubility limitations in aqueous systems. Through proper solubilization and application of the protocols outlined in this document, researchers can reliably utilize this compound for investigating tyrosine kinase function in diverse experimental systems.
| Property | Details |
|---|---|
| CAS Number | 118409-58-8 [1] [2] [3] |
| Molecular Formula | C₁₀H₆N₂O₃ [1] [2] |
| Molecular Weight | 202.16 g/mol [1] [2] |
| IUPAC Name | 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile [2] |
| Purity | ≥95% [1] or >99% [2] (Refer to Certificate of Analysis for lot-specific data) |
| Form | Solid [2] |
| Reported Solubility | Soluble in DMSO and Ethanol [2] |
Tyrphostin 25 is a cell-permeable, reversible, and competitive inhibitor of protein tyrosine kinases, notably the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of ~3 µM [1] [2]. It also acts as an agonist for the G protein-coupled receptor GPR35 [4].
Be aware that this compound and related compounds can inhibit other enzymes. Some tyrphostins have been reported to inhibit guanylyl and adenylyl cyclases [1], and certain family members are potent inhibitors of 5-lipoxygenase (5-LO) [5]. These off-target effects are crucial for designing proper control experiments.
Based on the solubility data, here is a standard protocol for preparing a stock solution. The following diagram outlines the workflow for preparing this compound stock solution and working concentrations.
Problem: The compound precipitates out of solution in aqueous buffer.
Problem: Observed cellular effects do not match expected EGFR inhibition.
Problem: Inconsistent activity between experiments.
Tyrphostin 25 (also known as AG-82 or RG-50875) is a cell-permeable, competitive inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC₅₀ of 3 µM [1] [2]. Its effect on cell viability is directly linked to its inhibition of tyrosine kinase activity.
The table below summarizes its core characteristics and its documented effects on different cell types.
| Characteristic | Details |
|---|---|
| Molecular Formula | C₁₀H₆N₂O₃ [3] [2] |
| Molecular Weight | 202.16-202.17 Da [1] [2] |
| Primary Target | EGFR tyrosine kinase (competitive inhibitor) [1] [2] |
| Documented Impact on Cell Viability | |
| • PC12 Cells (Neurite Retraction) | Inhibits EP3 receptor-mediated neurite retraction upstream of Rho activation [4]. |
| • Human Leukemic Cell Lines | Induces apoptosis [2]. |
| • Small Cell Lung Cancer Cells | Obstructs neuropeptide and basal stimulated growth [2]. |
| • Rat Hepatocytes | Inhibits endocytosis [2]. |
This pathway diagram illustrates the mechanism by which this compound inhibits the EGFR signaling cascade, leading to reduced cell viability:
The WST-1 assay is an excellent method for measuring the metabolic activity of cells, which serves as an indicator of cell viability [5]. It is a one-step, non-radioactive assay that offers higher sensitivity than older methods like MTT [5].
Workflow Overview:
Detailed Steps:
Here are solutions to common problems researchers may encounter when using this compound.
| Problem | Possible Cause | Solution & Recommendation |
|---|---|---|
| High background signal | Phenol red in culture medium or interfering compounds [5]. | Use a reference wavelength (>600 nm). Optimize incubation time to prevent over-reduction. |
| Low signal or no signal | Incorrect cell density; incubation time too short; reagent degraded. | Titrate cell seeding density for each cell line. Extend WST-1 incubation time, checking every 30 mins. |
| High well-to-well variability | Inconsistent cell seeding or pipetting during reagent addition. | Ensure a homogeneous cell suspension when seeding. Calibrate pipettes and mix plates after adding reagent. |
| No effect on viability | This compound is unstable; cell line is not dependent on targeted pathways. | Resuspend compound in DMSO per vendor instructions. Confirm that your cell line expresses the target (e.g., EGFR). |
| Unexpected cytotoxicity | Contaminated compound; concentration too high; off-target effects. | Use a fresh, sterile stock solution. Perform a dose-response curve (0.3 - 20 µM) to find the effective range [4] [2]. |
Q1: What is the typical working concentration range for this compound? A: Effective concentrations can vary by cell type. Studies have used a range from 0.3 µM to 20 µM [4] [2]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q2: Does this compound affect other kinases besides EGFR? A: Yes, while its primary target is EGFR, it can also affect other tyrosine kinases, such as those related to the platelet-derived growth factor (PDGF) and insulin receptors [1]. Always be mindful of potential off-target effects when interpreting results.
Q3: My viability assay shows an effect, but how can I confirm that apoptosis is occurring? A: A viability assay like WST-1 indicates metabolic activity but does not specify the mode of cell death. To confirm apoptosis, use complementary assays such as:
The table below summarizes concentration data for Tyrphostin 25 and a closely related analog, Tyrphostin AG490, from experimental contexts.
| Tyrphostin Compound | Reported Concentration | Experimental Context / Key Finding | Source / Citation |
|---|---|---|---|
| Tyrphostin AG490 | 1–30 μmol/L | Used to inhibit leptin+IL-1-induced NO production in chondrocytes; JAK2 identified as part of the signaling pathway [1]. | [1] |
| Tyrphostin A25 | IC50 = 3 μmol/L | Identified as the half-maximal inhibitory concentration for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2]. | [2] |
Since optimal concentration can vary based on cell type and specific experimental conditions, you will likely need to perform your own dose-response curve. Below is a generalized protocol you can adapt.
Key Steps and Considerations:
Here are answers to potential questions you might encounter during your experiment.
Q1: I see no inhibition of leptin signaling at 10 µM. What should I do?
Q2: My cells show high toxicity at concentrations above 5 µM. How can I proceed?
Q3: How can I confirm that this compound is specifically inhibiting the leptin-JAK-STAT pathway?
The following diagram illustrates the key leptin signaling pathway and the point where this compound is reported to act.
The table below summarizes the core stability information for Tyrphostin 25:
| Parameter | Description & Impact | Key Evidence |
|---|---|---|
| Inherent Stability | Unstable in aqueous solution; degrades to form compounds with significantly higher inhibitory activity (≥10-fold) [1]. | Study of closely related Tyrphostins 23 & 25 showed degradation products caused delayed, stronger kinase inhibition [1]. |
| pH Sensitivity | Highly sensitive to pH, undergoing conformational and protonation state changes. Stability is optimal in acidic conditions [2]. | Spectroscopy studies of similar TKI AG1478 showed conformational shifts from acidic to neutral/alkaline pH (pKa ~5.6); neutral pH planar form predominates [2]. |
| Storage Conditions | Solid form should be stored at ambient temperature. Solutions should be prepared fresh in appropriate solvents [3]. | Supplier recommends ambient storage for solid; instability data implies fresh solution preparation is critical [1] [3]. |
To troubleshoot stability issues in your experiments, you can use the following methodologies to monitor this compound in solution.
This method separates this compound from its degradation products, allowing you to quantify the intact compound.
The workflow for this analytical method can be summarized as follows:
This method is faster and useful for initial assessments of how pH affects the compound's structure.
Q1: Why do I get inconsistent results in my kinase inhibition assays with this compound? Inconsistency is likely due to compound degradation. If an old stock solution is used, the actual concentration of the active compound decreases, and more potent degradation products may interfere, leading to variable and unreliable bioactivity data [1].
Q2: What is the best way to store this compound stock solutions? The most reliable approach is to avoid storing aqueous solutions. Prepare a fresh stock solution in a pure, anhydrous solvent like DMSO immediately before each experiment. For the solid compound, store it dry at ambient temperature as recommended [3].
Q3: Can the pH of my assay buffer affect this compound? Yes, significantly. Research on similar tyrphostins shows that the neutral species predominates at physiological pH (7.4), while the protonated form exists at lower pH. This change in protonation state can alter the molecule's conformation and its ability to interact with the target kinase [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Loss of activity over time | Degradation of stock solution in DMSO (may absorb moisture). | Aliquot solid compound into single-use vials. When preparing DMSO stock, use dry DMSO and ensure the vial is tightly sealed. |
| Unexpectedly high inhibition | Use of an aged solution containing more potent degradation products. | Always use a freshly prepared solution and compare the HPLC chromatogram against a fresh standard. |
| Poor solubility in assay buffer | Precipitation upon dilution from DMSO stock into aqueous buffer. | Ensure the final DMSO concentration is tolerable (e.g., <0.5%). A brief sonication of the buffered solution may help. |
Q: What is the primary mechanism of action of Tyrphostin 25? A: this compound is a protein tyrosine kinase inhibitor. It functions mainly as a competitive inhibitor for ATP and/or substrate binding, and can also act as an allosteric inhibitor, thereby blocking tyrosine phosphorylation in various signaling pathways [1].
Q: How selective is this compound? A: Its selectivity is context-dependent. The table below summarizes its documented effects on different cellular processes, highlighting its specificity.
| Target or Process | Effect of this compound | Experimental Context (Citation) |
|---|---|---|
| ATP-stimulated DNA Synthesis & Cell Proliferation | Potent, dose-dependent inhibition [2]. | Rat aortic vascular smooth muscle cells (RASMC) [2]. |
| Fos-protein Expression | Greatly reduced (from 87% to 14% of cells stained) [2]. | Rat aortic vascular smooth muscle cells (RASMC) [2]. |
| ATP-induced Ca²⁺ Influx & Inositol Phosphate Production | No inhibition [2]. | Rat aortic vascular smooth muscle cells (RASMC) [2]. |
| ATP-induced Vasoconstriction | No effect [2]. | Ring segments of rat aorta [2]. |
| EGF-induced Cell Migration | Selective inhibition [3]. | FG human pancreatic carcinoma cells on vitronectin [3]. |
| Basal Glycolytic Flux | No effect (in contrast to Tyrphostin 23, which stimulates it) [4]. | Cultured primary rat astrocytes [4]. |
| Insulin Receptor Kinase | Competitively inhibited phosphorylation of a target peptide (Y939) [5]. | In vitro assay with anti-phosphotyrosine antibody [5]. |
A key finding from the literature is that This compound inhibits the mitogenic (growth-promoting) signaling pathway of ATP but not the contractile pathway, indicating a clear dissociation in its effects [2]. Observing an effect in one pathway but not another related one is likely a sign of its specific action, not an experimental error.
Q: My experiment shows that this compound inhibits cell proliferation but not an upstream calcium signal. Is this a problem? A: Not necessarily. This is a documented and specific property of this compound. It blocks the tyrosine kinase-dependent arm of the ATP response (leading to DNA synthesis and proliferation) without affecting the G-protein-coupled receptor (GPCR) arm that mediates calcium influx and contraction [2]. Your results may be correct.
Q: I see no effect of this compound on cellular metabolism, while a colleague using Tyrphostin 23 does. Why? A: This is expected. Structurally related tyrphostins can have divergent effects. Tyrphostin 23 has been shown to acutely stimulate glycolytic flux (glucose consumption and lactate production) in astrocytes, while This compound does not [4]. Always use the specific tyrphostin compound referenced for your pathway of interest.
Q: How can I confirm that this compound is working in my assay? A: It is crucial to include a positive control that measures the inhibition of a specific tyrosine kinase activity.
To ensure reliable and reproducible results with this compound, adhere to the following guidelines:
| Off-Target Effect / Specific Activity | Experimental System / Context | Key Findings & Quantitative Data | Citation |
|---|---|---|---|
| Inhibition of Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase | Biochemical / In vivo | Described as having an "effect" on the PDGF receptor tyrosine kinase. The specific IC50 value for PDGFR inhibition is not provided in the source. | [1] |
| Inhibition of Insulin Receptor Tyrosine Kinase | Biochemical / In vivo | Described as having an "effect" on the insulin receptor tyrosine kinase. The specific IC50 value for insulin receptor inhibition is not provided in the source. | [1] |
| Disruption of Endothelial Cell-Cell Junctions | Confluent calf pulmonary artery endothelial cell monolayers | Caused cell retraction and separation by disrupting cell-cell junctions. Showed greater specificity for cell-cell junctions than other tyrphostins, with less impact on actin stress fibers or focal contacts. | [2] |
| Lack of Effect on ATP-induced Ca2+ Influx & Inositol Phosphate Production | Rat aorta vascular smooth muscle cells (RASMC) | Did not inhibit ATP-induced Ca2+ influx or inositol phosphate (IPtotal) production, distinguishing these pathways from the tyrosine kinase-dependent mitogenic signaling. | [3] |
| Lack of Effect on Vascular Contraction | Ring segments of rat aorta | Did not alter ATP-induced vasoconstriction, indicating selectivity for mitogenic over contractile pathways in vascular tissue. | [3] |
The off-target effects and specific activities of Tyrphostin 25 are highly context-dependent. Below are key experimental details and methodologies you can use to verify and control for these effects in your research.
The following diagram synthesizes findings from multiple studies to illustrate the documented on-target and off-target pathways affected by this compound, which can help in designing appropriate controls for your experiments.
This diagram shows that this compound selectively inhibits the mitogenic pathway but not the contractile pathway induced by ATP. Its documented off-target effects include inhibition of PDGF and Insulin receptors, as well as disruption of endothelial cell-cell junctions [3] [1] [2].
How can I confirm that an observed effect is due to EGFR inhibition and not an off-target effect?
The cellular effects I see with this compound are not as expected. What should I check?
What is this compound? this compound (also known as Tyrphostin A25, AG82, or RG-50875) is a cell-permeable, competitive, and reversible inhibitor of Protein Tyrosine Kinases (PTKs), with primary activity against the Epidermal Growth Factor Receptor (EGFR) [1] [2].
How does it work? It acts as a competitive inhibitor at the substrate-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of tyrosine residues on target proteins and thereby disrupting downstream signaling cascades that promote cell growth and proliferation [1].
The table below summarizes quantitative data for this compound, essential for experimental planning and validation.
| Parameter | Value / Description |
|---|---|
| CAS Number | 118409-58-8 [3] [4] [1] |
| Molecular Formula | C₁₀H₆N₂O₃ [4] [1] [2] |
| Molecular Weight | 202.17-202.18 Da [4] [2] |
| Primary Target (IC₅₀) | EGFR tyrosine kinase (IC₅₀ = 3 µM in A431 cells) [4] [2] |
| Other Targets | • GPR35 agonist (EC₅₀ = 5.3 µM) [2] • Affects PDGF & Insulin receptor tyrosine kinases [4] • Inhibits GTPase activity of transducin [1] | | Solubility | Soluble in DMSO and ethanol [4] | | Purity | Typically >95% to >99% [4] [1] |
This compound has demonstrated efficacy in various experimental models. The following diagram illustrates a general workflow for validating its effects in cell-based signaling experiments:
1. Inhibition of EGFR-Dependent Signaling and Growth [5]
2. Inhibition of Cellular Processes in Other Cell Types [1]
Q1: My experiment shows no inhibition of EGFR phosphorylation despite using this compound. What could be wrong?
Q2: I observe cytotoxic effects at lower concentrations than expected. Is this normal?
Q3: The compound is not dissolving properly in my buffer. How can I resolve this?
Q4: Are the effects I'm seeing specific to EGFR inhibition?
The diagram below summarizes the primary signaling pathway affected by this compound and the consequent cellular outcomes, based on the cited research:
FAQ 1: What is the primary mechanism of action I should base my dose-response experiments on? Tyrphostin 25 (T25) is primarily a protein tyrosine kinase (PTK) inhibitor. Your dose-response experiments should be designed around its ability to inhibit kinase activity. The effectiveness and optimal dose can vary significantly depending on the specific kinase targeted and the cell type used [1].
FAQ 2: Why might the effective dose of this compound vary between my different cell models? Different cell types can utilize distinct signaling pathways, even for the same stimulus. Research has shown that while this compound inhibited EGF-induced mitogenesis in both G292 clonal cells and primary rat osteoblasts, another inhibitor (genistein) had differing effects, and the involvement of G inhibitory proteins (Gi) was not uniform. This highlights that cell-specific signaling pathways directly influence the effective dose [1].
FAQ 3: Are there other mechanisms besides kinase inhibition that could affect my dose-response curve? Yes. Studies on the tyrphostin family of compounds have revealed that some members can protect cells through mechanisms unrelated to kinase inhibition. These include acting as direct antioxidants, mitochondrial uncouplers, or by modulating cellular glutathione levels [2]. If your experimental system involves oxidative stress, these non-canonical effects could confound your results. Using multiple tyrphostins with different selectivities as controls can help isolate the kinase-specific effect.
| Problem & Phenomenon | Possible Root Cause | Suggested Solution |
|---|
| Shallow or No Dose-Response: The curve lacks a clear sigmoidal shape or shows minimal response even at high concentrations. | 1. Low cell permeability of T25. 2. The pathway is not primarily dependent on tyrosine kinases inhibited by T25. 3. Compound instability in the culture medium. | 1. Pre-test solubility and use DMSO stock; ensure final DMSO concentration is non-toxic (<0.1%). 2. Validate target engagement with a phospho-tyrosine Western blot. 3. Include structurally different PTK inhibitors (e.g., Genistein) as a positive control [1]. | | High Basal Activity & Right-Shifted Curve: The IC50 value is higher than expected, requiring high doses for inhibition. | 1. High basal tyrosine phosphorylation in the cell line. 2. Activation of alternative or compensatory signaling pathways. 3. Non-specific binding to serum proteins in the medium. | 1. Starve cells of serum (e.g., 0.5% FBS) overnight before T25 addition to reduce basal activity. 2. Combine T25 with inhibitors for upstream receptors (e.g., EGFR) or parallel pathways. 3. Use a low-serum or serum-free medium during the inhibitor treatment phase. | | High Cytotoxicity at Effective Doses: The concentrations required for inhibition also cause significant cell death. | 1. Off-target effects on essential cellular processes. 2. Induction of apoptosis via non-kinase inhibitory mechanisms (e.g., oxidative stress) [2]. | 1. Perform an MTS/MTT viability assay in parallel to differentiate specific inhibition from general toxicity. 2. Titrate the dose and exposure time; consider pulsed treatment instead of continuous. 3. Test a more selective tyrphostin (e.g., AG556 for EGFR) if available for your target [3]. |
The table below summarizes key quantitative data from published studies to serve as a reference for your own dose-response optimization.
| Tyrphostin Compound | Cell Line / System | Biological Process Inhibited | Approximate IC50 / Effective Dose | Key Findings & Context |
|---|---|---|---|---|
| This compound (T25) | G292 Clonal Osteoblastic | EGF-induced mitogenesis | Not explicitly stated | Inhibited EGF-induced cell proliferation [1]. |
| This compound (T25) | Primary Rat Osteoblasts | EGF-induced mitogenesis | Not explicitly stated | Inhibited EGF-induced cell proliferation [1]. |
| This compound (T25) | C6 Astrocytoma | LPS+IFN-γ induced iNOS | ~30 μM | Suppressed iNOS induction; potency rank differed from other tyrphostins when induced by cytokines vs. LPS, suggesting differential TK utilization [4]. |
| Tyrphostin 56 (T56) | C6 Astrocytoma | LPS+IFN-γ induced iNOS | ~10 μM | Showed differential potency compared to T25, highlighting that small structural changes impact efficacy [4]. |
| AG556 | BK-HEK 293 Cells | EGFR-mediated BK channel suppression | 10 μM | Increased BK channel current by inhibiting EGFR kinase, demonstrating specificity within the tyrphostin family [3]. |
This protocol is adapted from a study investigating the effects of tyrphostins on osteoblastic cells [1].
The following diagram illustrates the proposed signaling pathway through which this compound acts and a general workflow for optimizing its dose-response curve.
This compound acts by inhibiting tyrosine kinase activity downstream of growth factor receptors like EGFR, thereby blocking the signaling cascade that leads to cellular responses such as proliferation. The experimental workflow is an iterative cycle of testing and troubleshooting to define the optimal dose range.
The table below summarizes the fundamental properties of Tyrphostin 25 for your experimental records.
| Property | Description |
|---|---|
| CAS Number | 118409-58-8 [1] [2] [3] |
| Molecular Formula | C₁₀H₆N₂O₃ [2] [3] [4] |
| Molecular Weight | 202.16 - 202.17 Da [2] [3] [4] |
| Purity | ≥95% to >99% [2] [3] [4] |
| Appearance | Yellow-orange solid [4] |
| Solubility | Soluble in DMSO and 100% ethanol [3] [4] [5] |
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Aspect | Recommendation |
|---|---|
| Long-Term Storage | Store at ambient temperature (for the solid powder) [3] [4]. One supplier suggests storage at +4°C [5]. |
| Reconstituted Solution | Prepare stock solutions in DMSO or ethanol [3] [4]. |
| Solution Stability | Make solutions fresh daily as the product is subject to oxidation [4]. |
| Handling | Keep the container tightly sealed and protected from light [4]. |
Here are solutions to some frequently encountered problems when working with this compound.
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpected lack of inhibitory effect | Degradation of compound due to oxidation or use of an old stock solution. | Prepare a fresh stock solution daily from powder stored correctly [4]. |
| Low solubility in aqueous buffers | Directly adding powder to aqueous solution. | First dissolve the powder in DMSO to create a concentrated stock (e.g., 10-100 mM), then dilute into your aqueous assay buffer [3] [4]. |
| High background toxicity in cell cultures | The concentration of DMSO from the stock solution is too high. | Ensure the final concentration of DMSO in your cell culture medium is ≤0.1% to avoid solvent toxicity. |
This protocol is adapted from a study investigating the role of tyrosine kinases in ATP-mediated proliferation of vascular smooth muscle cells [6]. It demonstrates a key application of this compound.
1. Aim: To assess the inhibitory effect of this compound on ATP-stimulated DNA synthesis and cell proliferation.
2. Materials and Reagents:
3. Experimental Workflow:
The following diagram outlines the key steps of the experimental procedure.
4. Key Findings from Literature:
Q1: What is the primary mechanism of action of this compound? A1: this compound is a cell-permeable, reversible, and competitive inhibitor that primarily targets the substrate binding site of protein tyrosine kinases (PTKs), including the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of ~3 µM [2] [3].
Q2: Does this compound affect any other enzymes besides receptor tyrosine kinases? A2: Yes, research indicates that this compound can also inhibit the GTPase activity of transducin and other GTP-utilizing enzymes, so its effects may not be limited solely to tyrosine kinases [2].
Q3: Why is it crucial to protect this compound from light? A3: While the exact photodegradation pathway isn't detailed, the precaution to "protect from light" is explicitly stated [4]. This is a common requirement for light-sensitive compounds, which can decompose and lose potency when exposed to light.
| Cell Type / Model | Experimental Context | Key Findings / Effect of Tyrphostin 25 | Concentration / IC₅₀ | Reference / Citation |
|---|---|---|---|---|
| MCF-7 (Human mammary carcinoma) | Inducing autophagic cell death with Tamoxifen [1] | No significant cleavage of cytokeratin; cytoskeletal filaments largely preserved during autophagic cell death [1] | 10⁻⁶ M (Tamoxifen used as inducer) [1] | J Cell Sci. 2000 [1] |
| HT29/HI1 (Human colon cancer) | Inducing apoptotic cell death with Tyrphostin A25 [1] | Cleavage of cytokeratin and depolymerization of F-actin during early-stage apoptosis [1] | Not specified in study [1] | J Cell Sci. 2000 [1] |
| NIH3T3 (Fibroblast-like cells) | Examining SHB gene expression regulation [2] | No effect on Shb mRNA content [2] | Not specified in study [2] | Cell Signal. 1996 [2] |
| β TC-1 (Insulin-producing cells) | Examining SHB gene expression regulation [2] | No effect on Shb mRNA content; did not counteract the increase caused by okadaic acid or genistein [2] | Not specified in study [2] | Cell Signal. 1996 [2] |
| Rat Hepatocytes (Cultured) | Inhibiting endocytosis [3] | Inhibited endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) [3] | Not specified in study [3] | Santa Cruz Biotechnology [3] |
| Small Cell Lung Cancer Cells | Inhibiting neuropeptide-induced growth [3] | Obstructed neuropeptide and basal stimulated growth [3] | Not specified in study [3] | Santa Cruz Biotechnology [3] |
| Human Leukemic Cell Lines | Inducing apoptosis [3] | Induced apoptosis [3] | Not specified in study [3] | Santa Cruz Biotechnology [3] |
The studies referenced often involved complex cell culture and treatment procedures. Below is a generalized workflow for experiments investigating cell death mechanisms, similar to the one used in the foundational 2000 Journal of Cell Science study [1].
Core Methodological Steps:
This compound is a cell-permeable, reversible, and competitive inhibitor that primarily targets the substrate binding site of protein tyrosine kinases (PTKs) [3]. Its main known target is the Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ of 3 µM [3] [4]. By inhibiting EGFR autophosphorylation and subsequent signal transduction, it can disrupt downstream pathways like MAPK and PI3K/Akt, which are critical for cell growth, proliferation, and survival [5]. This mechanism underpins its effects in various cell models.
The table below summarizes the key characteristics of this compound (also known as Tyrphostin A25 or AG-82) based on the search results.
| Attribute | Description |
|---|---|
| CAS Number | 118409-58-8 [1] [2] [3] |
| Mechanism of Action | Cell-permeable, reversible, and competitive inhibitor of protein tyrosine kinase (PTK) substrate binding [2] [4] [3]. |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [4] [3]. |
| Reported IC₅₀ for EGFR | 3 μM (for autophosphorylation) [2] [4]. |
| Other Reported Effects | Inhibits GTPase activity of transducin; blocks induction of inducible NO synthase in glial cells; induces apoptosis in human leukemic cell lines [2] [3]. |
| Key Limitation | Found to be unstable, with its degradation products being more inhibitory than the parent compound, which complicates the interpretation of experimental results [5]. |
The studies on this compound involve several standard experimental protocols in biochemical and cellular research:
While a direct comparison is not possible here, the search results highlight key contexts in Tyrosine Kinase Inhibitor (TKI) research that can guide your search for alternatives.
To visualize the key signaling pathway targeted by this compound and the general development flow of modern inhibitors, please refer to the diagram below.
Current scientific literature accessible through this search does not provide specific experimental data or performance comparisons for This compound (also known as AG82) in the context of leptin signaling.
Research in this area predominantly focuses on other tyrphostin compounds, particularly Tyrphostin AG490. The quantitative data and established protocols are almost exclusively centered on AG490, making a direct guide for this compound unfeasible with the available information.
The following table summarizes key experimental findings for Tyrphostin AG490, a widely used JAK2 inhibitor in leptin signaling research [1] [2].
| Aspect | Experimental Data from Literature |
|---|---|
| Primary Target | Janus kinase 2 (JAK2) [1] [2]. |
| Role in Leptin Signaling | Competitively inhibits JAK2 activation, blocking downstream STAT3 phosphorylation [2]. |
| Key Experimental Outcomes | • Reduced Cytokine Production: Blocked leptin-induced secretion of TNF-α, IL-6, and IL-10 in human B cells [2]. • Inhibited Synergistic Effect: Blocked nitric oxide (NO) production in chondrocytes stimulated with leptin and IL-1 [1]. | | Typical Working Concentration | 10–50 μM [1] [2]. |
The methodology below is compiled from studies that successfully used Tyrphostin AG490 to inhibit leptin signaling [1] [2].
1. Cell Preparation and Treatment * Cell Models: Experiments were conducted in human primary chondrocytes [1] and human peripheral blood B cells [2]. * Leptin Stimulation: Cells were stimulated with recombinant human leptin at concentrations ranging from 10 to 100 ng/mL [2]. * Synergistic Stimulation: In chondrocyte studies, leptin (800 nmol/L) was applied in combination with IL-1 (0.025 ng/mL) to observe a synergistic pro-inflammatory effect [1].
2. Inhibition with AG490 * Pre-treatment: Cells were pre-treated with Tyrphostin AG490 for 1 hour before the addition of leptin or leptin/IL-1 [1]. * Concentration: A concentration of 10 μM was used in both the chondrocyte and B cell studies [1] [2].
3. Downstream Analysis * Nitric Oxide Measurement (for chondrocytes): NO production in cell culture supernatants was measured after 48 hours using the Griess colorimetric reaction [1]. * Cytokine Measurement (for B cells): Secreted cytokines (TNF-α, IL-6, IL-10) in supernatants were quantified by ELISA after 24 hours of leptin stimulation [2]. * Western Blot Analysis: Phosphorylation levels of JAK2 and STAT3 were assessed by western blot to confirm inhibition of the leptin signaling pathway at the molecular level [2].
The following diagram illustrates the leptin signaling pathway and the points where Tyrphostin AG490 acts, based on the reviewed studies [3] [4] [5].
This diagram shows that Tyrphostin AG490 acts as a competitive inhibitor by blocking the activation of JAK2, which is a critical early step in the leptin receptor (LepRb) signaling cascade [1] [2]. This inhibition prevents the phosphorylation and activation of the transcription factor STAT3, ultimately modulating the expression of target genes, such as those involved in inflammatory responses [2].
Given the lack of specific data on this compound, I suggest the following steps to advance your work:
The key finding from the search results is related to the stability of this compound and its direct implication in potency assessment. The table below summarizes the core findings.
| Aspect | Description |
|---|---|
| Inhibitor Instability | This compound is identified as quite unstable [1]. |
| Impact on Potency | The formation of degradation products from the parent compound correlates with the observed inhibition of pp60c-src protein tyrosine kinase activity. One isolated degradation product was at least 10-fold more inhibitory than the parent this compound against both pp60c-src and epidermal growth factor receptor (EGFR) kinase activity [1]. |
| Experimental Implication | This instability and the generation of more potent compounds can lead to a "delayed inhibition" effect in experiments. Results obtained with this compound must be interpreted with caution, as the observed activity may not be from the parent molecule [1]. |
While the search results do not provide a detailed step-by-step protocol for this compound, one study offers a high-level view of the methodology used to investigate protein tyrosine kinase (PTK) inhibition in cell cultures, which is a common application for tyrphostins [2].
The diagram below illustrates the logical workflow of this experimental protocol.
To build a comprehensive comparison guide, you may need to conduct a more targeted search. Here are some suggestions: